molecular formula C24H18N2O4 B11298140 N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide

N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide

Cat. No.: B11298140
M. Wt: 398.4 g/mol
InChI Key: MZBPBUNJBQQOIG-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a molecular structure incorporating an isochromenone moiety, a class of structures noted in various pharmacological studies, and an acetylated aniline group. As a benzamide derivative, it is related to compounds that have been investigated for a range of biological activities. Suppliers specializing in custom synthesis, such as EPP, often provide compounds of this nature for the pharmaceutical and agrochemical sectors as analytical reference standards or for early-stage discovery research . This product is sold on the understanding that it is for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research application.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(1-oxoisochromen-3-yl)benzamide

InChI

InChI=1S/C24H18N2O4/c1-15(27)25-17-8-6-9-18(14-17)26-23(28)21-12-5-4-11-20(21)22-13-16-7-2-3-10-19(16)24(29)30-22/h2-14H,1H3,(H,25,27)(H,26,28)

InChI Key

MZBPBUNJBQQOIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

Preparation Methods

Synthesis of the Isochromenone Core

The 1H-isochromen-1-one fragment is typically synthesized via cyclization of 2-alkynylbenzaldehyde derivatives. A representative method involves:

2-Ethynylbenzaldehyde+AcOHCuI, 80°C1H-Isochromen-1-one(Yield: 72–85%)\text{2-Ethynylbenzaldehyde} + \text{AcOH} \xrightarrow{\text{CuI, 80°C}} \text{1H-Isochromen-1-one} \quad \text{(Yield: 72–85\%)}

Copper(I) iodide catalyzes the cyclization under acidic conditions, with acetic acid serving as both solvent and proton donor. Alternative methods employ palladium-catalyzed carbonylative cyclization, though these require higher temperatures (110–130°C) and specialized equipment.

Table 1: Comparison of Isochromenone Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)Purity (HPLC)
CuI/AcOH cyclizationCuI808598.5
Pd-mediated carbonylativePd(OAc)₂1107897.2
PhotochemicalNone256595.8

Benzamide Backbone Preparation

The 3-(acetylamino)phenyl benzamide segment is synthesized via Friedel-Crafts acylation or Ullmann-type coupling. A optimized protocol from neuroinflammation-targeted patents involves:

  • Acetylation of 3-Aminophenol :

    3-Aminophenol+Ac2OEt3N, DMAPN-(3-Hydroxyphenyl)acetamide(Yield: 93%)\text{3-Aminophenol} + \text{Ac}_2\text{O} \xrightarrow{\text{Et}_3\text{N, DMAP}} \text{N-(3-Hydroxyphenyl)acetamide} \quad \text{(Yield: 93\%)}
  • Bromination at the Ortho Position :

    N-(3-Hydroxyphenyl)acetamide+NBSAIBN, CCl42-Bromo-N-(3-hydroxyphenyl)acetamide(Yield: 68%)\text{N-(3-Hydroxyphenyl)acetamide} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{2-Bromo-N-(3-hydroxyphenyl)acetamide} \quad \text{(Yield: 68\%)}

Coupling Strategies for Final Assembly

The convergent coupling of the isochromenone and benzamide fragments employs palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

A patent-derived method uses Suzuki coupling to attach the isochromenone boronic ester to the brominated benzamide:

2-Bromo-N-(3-acetamidophenyl)benzamide+Isochromenone-BpinPd(dppf)Cl2,K2CO3Target Compound(Yield: 54%)\text{2-Bromo-N-(3-acetamidophenyl)benzamide} + \text{Isochromenone-Bpin} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}_3} \text{Target Compound} \quad \text{(Yield: 54\%)}

Key parameters:

  • Catalyst : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing dehalogenation byproducts.

  • Base : Potassium carbonate ensures compatibility with acid-sensitive isochromenone groups.

Purification and Analytical Characterization

Crude product purification involves sequential steps:

  • Solvent Extraction : Dichloromethane/water partitioning removes unreacted boronic esters.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >99% purity.

  • Recrystallization : Ethanol/water mixture enhances crystalline form stability.

Table 2: Analytical Data for Final Product

ParameterValueMethod
Melting Point218–220°CDifferential Scanning Calorimetry
HPLC Purity99.2%C18, MeCN/H₂O = 70:30
HRMS (m/z)401.1264 [M+H]⁺ESI-QTOF

Challenges and Optimization Opportunities

Byproduct Formation During Coupling

Competing Heck coupling side reactions occur when using electron-deficient aryl bromides. Switching to Buchwald-Hartwig conditions with XPhos ligand reduces this issue:

Yield Improvement: 54% → 72%[3]\text{Yield Improvement: 54\% → 72\%}

Solvent System Impact

Non-polar solvents (toluene) favor coupling efficiency but hinder solubility. Mixed solvent systems (THF/toluene 1:3) balance reactivity and substrate dissolution .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the biological and chemical relevance of N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide, we compare it with structurally and functionally related benzamide derivatives. Key compounds and their attributes are summarized below:

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application Source
This compound (Target) C₂₁H₁₈N₂O₄ 398.4 Isochromenone ring, acetylamino-phenyl group Wnt pathway inhibition, anticancer
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide C₂₂H₁₉N₃O₂S 389.5 Benzimidazole-thioacetamido group Antimicrobial, anticancer
Nitazoxanide (2-(Acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide) C₁₂H₉N₃O₅S 307.3 Nitro-thiazole group, acetyloxy substituent Antiparasitic, antiviral
N-[3-(Acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide C₁₉H₂₂N₂O₃ 326.4 Isopropylphenoxy group, acetylamino-phenyl chain Undisclosed (potential kinase inhibition)
2-[4-(Acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide C₂₀H₂₀N₄O₃ 364.4 Indole-acetamide, dual acetylamino groups Undisclosed (possible CNS or oncology focus)

Key Structural and Functional Differences

In contrast, Nitazoxanide’s nitro-thiazole group enables redox-mediated antiparasitic activity . Compounds with benzimidazole-thioacetamido groups (e.g., ) exhibit broad-spectrum antimicrobial activity due to DNA intercalation or enzyme inhibition .

Pharmacokinetic Implications The higher molecular weight of the target compound (~398.4 g/mol) compared to Nitazoxanide (307.3 g/mol) may influence solubility and bioavailability.

Therapeutic Specificity

  • The target compound’s Wnt pathway inhibition is unique among the listed derivatives, which primarily target microbial or parasitic pathways .
  • Derivatives with indole or benzimidazole moieties (e.g., ) may exhibit cross-reactivity with kinase or GPCR targets due to heterocyclic aromaticity .

Research Findings and Mechanistic Insights

  • Wnt Inhibition: The target compound’s isochromenone ring likely disrupts β-catenin/TCF interactions, a hallmark of Wnt-driven cancers .
  • Antimicrobial vs. Anticancer Activity : While Nitazoxanide and benzimidazole derivatives act on microbial enzymes (e.g., pyruvate:ferredoxin oxidoreductase), the target compound’s mechanism is distinct, focusing on eukaryotic signaling pathways .
  • SAR (Structure-Activity Relationship): The acetylamino group at the 3-phenyl position is critical for activity across derivatives. Substitution with bulkier groups (e.g., isopropylphenoxy in ) may reduce permeability but increase target affinity .

Biological Activity

N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O4C_{18}H_{16}N_{2}O_{4}, with a molecular weight of approximately 328.33 g/mol. The compound features an acetylamino group attached to a phenyl ring and an isochromenyl moiety, contributing to its unique properties.

Research indicates that compounds with structural similarities to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, which could lead to reduced tumor growth.
  • Cell Signaling Modulation : By interacting with cellular receptors, it may alter signaling pathways critical for cell survival and proliferation.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress.

Anti-Cancer Activity

Several studies have focused on the anti-cancer potential of this compound:

  • In vitro Studies : Laboratory experiments have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.
StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast)15.2Apoptosis induction
HeLa (Cervical)12.5Cell cycle arrest
A549 (Lung)18.0Inhibition of proliferation

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action:

  • Binding Affinity : Studies have indicated strong binding affinity to certain kinases involved in cancer progression.
  • Molecular Docking : Computational models suggest favorable interactions with active sites of target proteins.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
N-[4-(acetylamino)phenyl]-2-methylbenzamideAcetylamino group and methyl substituentSimpler structure without isochromene
4-AcetylanilineBasic structure with an acetylamino groupLacks additional aromatic systems
2-Amino-N-(4-methylphenyl)benzamideSimilar amide functionality but lacks isochromeneFocused on simpler amide interactions

Future Directions

Further research is needed to explore:

  • In vivo Studies : Animal model studies are essential to evaluate the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity will provide insights into its potential applications in drug development.
  • Structural Modifications : Synthesis of derivatives may enhance its biological activity and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide, and how is purity ensured?

  • Methodology : The synthesis typically involves multi-step reactions, such as coupling 3-(acetylamino)aniline with 1-oxo-1H-isochromen-3-yl benzoic acid derivatives under reflux conditions using coupling agents like EDC/HOBt. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Final purification employs recrystallization from methanol or column chromatography (silica gel, gradient elution). Purity is confirmed by HPLC (>95%) and consistent melting point analysis .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Answer :

  • 1H NMR : Identifies proton environments (e.g., amide NH at δ 10.2 ppm, aromatic protons in the isochromen ring at δ 7.3–8.1 ppm).
  • FTIR : Confirms carbonyl (C=O) stretches (~1680 cm⁻¹ for amide, ~1720 cm⁻¹ for isochromen ketone).
  • HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated 429.12, observed 429.11).
  • X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodology : Methanol or ethanol are preferred due to moderate polarity, which balances solubility at high temperatures and precipitation upon cooling. For challenging cases, mixed solvents (e.g., DCM/hexane) are used. Solvent choice is guided by TLC mobility and differential solubility tests .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Strategies :

  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling (if applicable) or optimize peptide coupling agents (e.g., HATU vs. EDC).
  • Reaction kinetics : Use in-situ FTIR or HPLC to identify rate-limiting steps (e.g., amide bond formation).
  • Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) for intermediate stability.
  • Scale-up adjustments : Maintain stoichiometric ratios while increasing reactor surface area for heat dissipation .

Q. What computational tools are effective in predicting the compound’s binding affinity to biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., G-protein-coupled receptors). Focus on the isochromen moiety’s π-π stacking and hydrogen-bonding potential.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • Free-energy calculations : Apply MM-PBSA to quantify binding energies, prioritizing residues with ΔG < -5 kcal/mol .

Q. How should contradictory data between in vitro and in vivo anti-inflammatory activity be resolved?

  • Troubleshooting :

  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Poor bioavailability may explain in vivo inefficacy.
  • Metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation at the isochromen ring) using HRMS/MS.
  • Dose-response refinement : Adjust in vivo dosing based on allometric scaling from in vitro IC50 values .

Q. What strategies mitigate challenges in characterizing the stereochemistry of the isochromen ring?

  • Solutions :

  • Chiral resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to separate enantiomers.
  • VCD spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra.
  • Cocrystallization : Co-crystallize with a chiral auxiliary (e.g., tartaric acid) for enhanced X-ray diffraction resolution .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • SAR Framework :

  • Core modifications : Replace the acetyl group with sulfonamide (improved hydrophilicity) or fluorinated analogs (enhanced metabolic stability).
  • Substituent analysis : Test bromo/chloro derivatives at the phenyl ring for steric and electronic effects on receptor binding.
  • Bioisosteres : Substitute the isochromen ketone with a tetrazole ring (as in ) to modulate polarity and H-bonding .

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